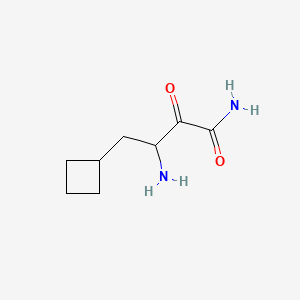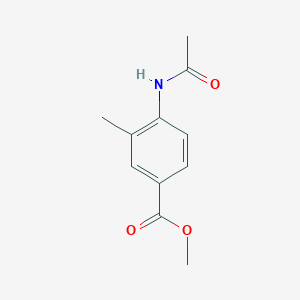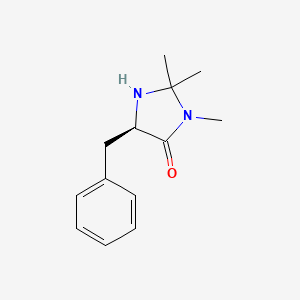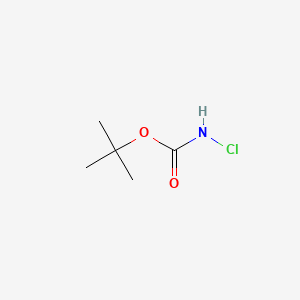![molecular formula C17H15BN2O5 B1641317 [3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid](/img/structure/B1641317.png)
[3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid is a complex organic compound that features a boronic acid moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an aryl or vinyl boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate a variety of functional groups.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency. The use of continuous flow reactors and automated synthesis platforms could enhance the scalability and reproducibility of the production process.
化学反应分析
Types of Reactions: [3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: The carbonyl group in the naphthyridine ring can be reduced to form alcohols.
Substitution: The boronic acid group can participate in substitution reactions, such as the Suzuki–Miyaura coupling.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran (THF).
Major Products:
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Coupled products with various aryl or vinyl groups.
科学研究应用
[3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid has several applications in scientific research:
Medicine: Investigated for its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: Utilized in the synthesis of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of [3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid involves its ability to participate in various chemical reactions due to the presence of the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis. The compound’s interactions with molecular targets and pathways depend on its specific application, such as binding to enzymes or receptors in biological systems.
相似化合物的比较
Phenylboronic acid: A simpler boronic acid derivative used in similar coupling reactions.
4-Formylphenylboronic acid: Another boronic acid derivative with applications in organic synthesis.
Uniqueness: [3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic Acid is unique due to its complex structure, which combines a boronic acid moiety with a naphthyridine ring
属性
分子式 |
C17H15BN2O5 |
|---|---|
分子量 |
338.1 g/mol |
IUPAC 名称 |
[3-(3-ethoxycarbonyl-4-oxo-1,8-naphthyridin-1-yl)phenyl]boronic acid |
InChI |
InChI=1S/C17H15BN2O5/c1-2-25-17(22)14-10-20(12-6-3-5-11(9-12)18(23)24)16-13(15(14)21)7-4-8-19-16/h3-10,23-24H,2H2,1H3 |
InChI 键 |
YMVFANMSFGZNRT-UHFFFAOYSA-N |
SMILES |
B(C1=CC(=CC=C1)N2C=C(C(=O)C3=C2N=CC=C3)C(=O)OCC)(O)O |
规范 SMILES |
B(C1=CC(=CC=C1)N2C=C(C(=O)C3=C2N=CC=C3)C(=O)OCC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![[11-Bis(3,5-dimethylphenyl)phosphanyl-5-tricyclo[8.2.2.24,7]hexadeca-1(12),4,6,10,13,15-hexaenyl]-bis(3,5-dimethylphenyl)phosphane;dichlororuthenium;(1R,2R)-1,2-diphenylethane-1,2-diamine](/img/structure/B1641244.png)
![2-amino-1-(4-chlorophenyl)-1-[4-(1H-pyrazol-4-yl)phenyl]ethanol](/img/structure/B1641247.png)



![4-Chloro-5-methyl-7-(2-C-methyl-beta-D-ribofuranosyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1641260.png)

![[(E)-3-phenylprop-2-enyl] (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B1641266.png)

![[4-[5-[4-(2-Methylpropyl)phenyl]-1,2,4-oxadiazol-3-yl]phenyl]methanol](/img/structure/B1641274.png)


